Cas no 2228372-29-8 (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine is a specialized cyclopropane derivative featuring a pyrazole moiety, offering unique structural and functional properties. Its rigid cyclopropane ring and substituted pyrazole group contribute to enhanced stability and potential reactivity, making it valuable in synthetic chemistry and pharmaceutical applications. The compound's distinct steric and electronic profile allows for selective interactions in molecular design, particularly in the development of bioactive molecules. Its well-defined structure and purity ensure consistent performance in research and industrial processes. This compound is particularly suited for applications requiring precise molecular modifications or as an intermediate in the synthesis of complex heterocyclic systems.
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine structure
2228372-29-8 structure
商品名:1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
CAS番号:2228372-29-8
MF:C12H21N3
メガワット:207.315242528915
CID:5860718
PubChem ID:165853527

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1786964
    • 2228372-29-8
    • インチ: 1S/C12H21N3/c1-6-15-9(3)10(8(2)14-15)12(13)7-11(12,4)5/h6-7,13H2,1-5H3
    • InChIKey: ZXWXOJOKGXLHHV-UHFFFAOYSA-N
    • ほほえんだ: NC1(C2C(C)=NN(CC)C=2C)CC1(C)C

計算された属性

  • せいみつぶんしりょう: 207.173547683g/mol
  • どういたいしつりょう: 207.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786964-0.1g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
0.1g
$1484.0 2023-09-19
Enamine
EN300-1786964-0.25g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
0.25g
$1551.0 2023-09-19
Enamine
EN300-1786964-5.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
5g
$4890.0 2023-05-27
Enamine
EN300-1786964-2.5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
2.5g
$3304.0 2023-09-19
Enamine
EN300-1786964-1.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
1g
$1686.0 2023-05-27
Enamine
EN300-1786964-10.0g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
10g
$7250.0 2023-05-27
Enamine
EN300-1786964-0.5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
0.5g
$1619.0 2023-09-19
Enamine
EN300-1786964-0.05g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
0.05g
$1417.0 2023-09-19
Enamine
EN300-1786964-1g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
1g
$1686.0 2023-09-19
Enamine
EN300-1786964-5g
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine
2228372-29-8
5g
$4890.0 2023-09-19

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine 関連文献

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

Introduction to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2228372-29-8)

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine, with the CAS number 2228372-29-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles and cyclopropanes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a substituted pyrazole ring and a cyclopropane moiety, make it an intriguing candidate for further investigation.

The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms. It is a common scaffold in drug discovery due to its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The cyclopropane moiety, on the other hand, is a three-membered cyclic alkane that can introduce conformational constraints and enhance the lipophilicity of the molecule. These properties collectively contribute to the potential pharmacological profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine.

Recent studies have explored the biological activities of this compound in various contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, this compound has also been investigated for its anti-cancer potential. A study published in Cancer Research demonstrated that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.

The pharmacokinetic properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amnine have also been studied to assess its suitability as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development. However, more extensive studies are needed to fully characterize its metabolism and excretion pathways.

Safety and toxicity profiles are crucial considerations in drug development. Initial toxicity studies have shown that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amnine is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, comprehensive safety evaluations will be necessary before advancing to clinical trials.

In conclusion, 1-(1-Ethyl-3,5-Dimethylpyrazolyl)dimethylcyclopropaneamine (CAS No. 2228372–29–8) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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